molecular formula C21H24O6 B171184 Fargesone A CAS No. 116424-69-2

Fargesone A

Cat. No. B171184
CAS RN: 116424-69-2
M. Wt: 372.4 g/mol
InChI Key: COELSLLVNMRXHB-KYIFXELVSA-N
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Description

Fargesone A is a potent and selective FXR agonist . It shows anti-inflammatory activity . It is derived from plants in the Magnoliaceae family, specifically Yulania biondii (Pamp.) D. L. Fu .


Synthesis Analysis

The natural product Fargesone A was identified as a potent and selective FXR agonist through a high-throughput chemical screen and follow-up biological validations . The limited supply of Fargesone A from natural product isolation has impeded its biological exploration and potential drug development .


Molecular Structure Analysis

The molecular formula of Fargesone A is C21H24O6 . Its molecular weight is 372.41 . The structure of Fargesone A includes phenylpropanoids and lignans .


Chemical Reactions Analysis

Fargesone A (10 μM; 24 h) alleviates hepatocyte disorders in an FXR-dependent manner in human liver WRL68 cells . The agonistic activity of Fargesone A is through direct interaction with FXR .


Physical And Chemical Properties Analysis

The molecular formula of Fargesone A is C21H24O6 . Its molecular weight is 372.41 . The physical and chemical properties of Fargesone A are specific and have been obtained from testing performed as part of quality control .

Scientific Research Applications

FXR Agonist for Liver Diseases

Fargesone A (FA) has been identified as a potent and selective agonist of the Farnesoid X receptor (FXR), crucial in maintaining metabolic homeostasis during liver disease development. Biomimetic synthesis of FA has enabled further exploration of its in vivo efficacy, demonstrating potential in alleviating hepatocyte lipid accumulation and cell death in an FXR-dependent manner. FA's treatment of bile duct ligation-induced liver disorder in mice showed amelioration of pathological features, suggesting its promise as a therapy for liver diseases (Guo et al., 2022).

Anti-Inflammatory Effects

Fargesin, closely related to Fargesone A, has shown anti-inflammatory effects. For instance, in THP-1 monocytes, it significantly attenuated the expression of major inflammatory mediators such as COX-2 and iNOS. It also inhibited the production of pro-inflammation cytokines and chemokines, affecting transcription factors like NF-ĸB and AP-1 in a PKC-dependent manner (Pham et al., 2017).

Applications in Dermatology

In dermatology, Fargesin exhibited anti-melanogenic properties by inhibiting the PKA/CREB and P38/MAPK signaling pathways in murine malignant and immortalized melanocytes. This finding suggests its potential use in preventing hyperpigmentation disorders (Fu et al., 2019).

Cardiovascular Benefits

Fargesin demonstrated antihypertensive effects in vitro and in vivo by attenuating oxidative stress and promoting nitric oxide release. This effect was observed in rat aortic rings and hypertensive rats, indicating its potential in managing hypertension (Sha et al., 2016).

Impact on Metabolic Disorders

It also improved lipid and glucose metabolism in adipocytes and high-fat diet-induced obese mice, suggesting its utility in addressing dyslipidemia and hyperglycemia. This effect was linked to the activation of pathways like Akt and AMPK (Lee et al., 2012).

Mechanism of Action

Fargesone A is a potent and selective FXR agonist . It shows anti-inflammatory activity .

Future Directions

The development of novel small-molecule agonists for drug discovery targeting FXR is significant . The limited supply of Fargesone A from natural product isolation has impeded its biological exploration and potential drug development . Therefore, future research could focus on developing a biomimetic and scalable total synthesis of Fargesone A .

properties

IUPAC Name

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COELSLLVNMRXHB-KYIFXELVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331969
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fargesone A

CAS RN

116424-69-2
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Fargesone A?

A1: Fargesone A acts as a potent and selective agonist of the Farnesoid X receptor (FXR) []. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism []. Upon activation by agonists like Fargesone A, FXR translocates to the nucleus and regulates the expression of genes involved in these metabolic processes [].

Q2: What is the structural characterization of Fargesone A?

A2: Fargesone A is a neolignan, first isolated from the flower buds of Magnolia fargesii []. While the provided abstracts don't explicitly state the molecular formula or weight, they do mention that its structure was determined []. For detailed spectroscopic data and structural information, please refer to the original research article describing its isolation and characterization.

Q3: What are the in vivo effects of Fargesone A?

A3: Fargesone A has demonstrated promising effects in preclinical models of liver disease. In a study utilizing a bile duct ligation (BDL)-induced liver disorder mouse model, Fargesone A treatment was shown to ameliorate pathological features []. Further research indicated that Fargesone A could alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner [].

Q4: Are there any known structure-activity relationship (SAR) studies for Fargesone A or related compounds?

A4: While the provided abstracts don't directly discuss SAR studies for Fargesone A, one study examined the inhibitory effects of Fargesone A and related neolignans on nitric oxide (NO) production []. This suggests that structural variations within this class of compounds can impact biological activity. Further research exploring the SAR of Fargesone A would be valuable to optimize its pharmacological properties.

Q5: What are the limitations of the current research on Fargesone A?

A5: While promising, research on Fargesone A is still in its early stages. The provided abstracts highlight the need for a scalable synthesis method to facilitate further biological exploration and potential drug development []. Additional studies are necessary to fully elucidate its pharmacokinetic properties, long-term safety profile, and efficacy in humans.

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